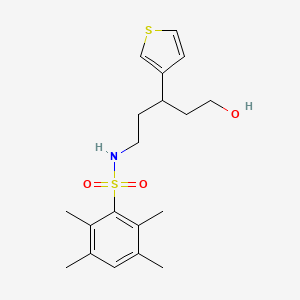

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,3,5,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3S2/c1-13-11-14(2)16(4)19(15(13)3)25(22,23)20-8-5-17(6-9-21)18-7-10-24-12-18/h7,10-12,17,20-21H,5-6,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHXCGGRLYJEMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(CCO)C2=CSC=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multi-step organic synthesis. One common approach is to start with the thiophene ring and introduce the pentyl chain through a series of reactions, including halogenation and nucleophilic substitution. The hydroxyl group can be introduced via oxidation reactions. The final step involves the sulfonamide formation by reacting the intermediate with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the sulfonamide group.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to the formation of a simpler hydrocarbon structure.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its therapeutic potential, particularly in targeting specific biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs are disclosed in European Patent Bulletin (2017) as glucosylceramide synthase (GCS) inhibitors, featuring N-(5-((aryl or heteroaryl)methyloxy)pentyl)-substituted imino sugars . Key comparisons include:

Core Functional Groups User’s Compound: Contains a benzenesulfonamide group, which is acidic and capable of forming strong hydrogen bonds. Patent Compounds: Utilize imino sugars, which mimic carbohydrate structures and exhibit high affinity for glycosidase enzymes.

Pentyl Chain Substituents

- User’s Compound : A thiophen-3-yl group (electron-rich heteroaryl) at position 3 and a hydroxyl group at position 5.

- Patent Compounds : Aryl/heteroaryl-O-CH2- groups at position 5, which introduce ether linkages and bulkier aromatic systems.

Hypothetical Pharmacological Implications

- Electron-Rich Thiophene : The thiophen-3-yl group may enhance π-π stacking interactions in enzyme binding pockets compared to phenyl or pyridyl groups in patent compounds .

- Hydroxyl vs. Ether Linkage : The terminal hydroxyl group in the user’s compound could improve solubility but reduce metabolic stability compared to methyloxy-linked analogs.

Data Table: Structural and Functional Comparison

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a tetramethylbenzene core and a thiophene ring. The presence of a hydroxy group enhances its solubility and reactivity. The molecular formula is with a molecular weight of approximately 305.45 g/mol.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 305.45 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is attributed to its interaction with various biological targets. It may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. Additionally, it has shown potential as an antibacterial agent against certain pathogens.

Research Findings

- Anti-inflammatory Activity : Studies indicate that the compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.

- Antibacterial Properties : Preliminary data suggest that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective antibacterial potential.

Study 1: Anti-inflammatory Efficacy

In a controlled experiment involving murine models, this compound was administered at varying doses (10 mg/kg to 50 mg/kg). Results demonstrated a dose-dependent reduction in paw edema compared to control groups.

Study 2: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. The following MIC values were recorded:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be developed into a therapeutic agent for bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide, and how can purity be optimized?

- Methodology :

- Step 1 : Use nucleophilic substitution to attach the thiophene-pentanol moiety to the sulfonamide core. Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates .

- Step 2 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

- Step 3 : Optimize yield by controlling steric effects from the tetramethylbenzene group; higher temperatures (50–60°C) may reduce side products .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography : Use SHELX software for structure refinement. Resolve potential disorder in the thiophene moiety by collecting high-resolution data (λ = 0.71073 Å, Mo-Kα radiation) .

- NMR analysis : Assign peaks using - COSY and HSQC. The thiophene protons (δ 6.8–7.2 ppm) and sulfonamide NH (δ 8.1 ppm) are diagnostic .

- FT-IR : Confirm sulfonamide S=O stretching at 1150–1350 cm .

Q. What stability considerations are critical for handling this compound?

- Methodology :

- Storage : Store at –20°C under nitrogen to prevent oxidation of the hydroxyl group.

- Degradation analysis : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for sulfonic acid byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic interactions between the thiophene and sulfonamide moieties?

- Methodology :

- Computational setup : Use B3LYP/6-31G(d) for geometry optimization. Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer in the thiophene-sulfonamide system .

- Electrostatic potential maps : Identify nucleophilic regions (e.g., thiophene sulfur) for predicting reactivity in cross-coupling reactions .

- Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Q. How can researchers resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodology :

- Dose-response assays : Use Hill slope analysis to distinguish non-specific cytotoxicity (shallow slopes) from target-specific inhibition (steep slopes).

- Off-target screening : Employ proteome-wide profiling (e.g., kinome scans) to identify unintended interactions .

- Metabolite tracking : Use -labeled compound to assess metabolic stability and reactive intermediate formation .

Q. What strategies are effective for analyzing regioselective modifications of the thiophene ring?

- Methodology :

- Directed C-H functionalization : Optimize iridium-catalyzed borylation (e.g., [Ir(COD)OMe]/dtbpy) to target meta positions. Monitor selectivity via -NMR if trifluoromethyl tags are used .

- Competition experiments : Compare reaction rates of thiophene vs. benzene derivatives under identical conditions to quantify electronic effects .

Q. How can crystallographic data be reconciled with solution-phase structural dynamics?

- Methodology :

- Molecular dynamics (MD) simulations : Use AMBER force fields to model conformational flexibility of the pentyl chain in solution.

- NOESY NMR : Detect through-space correlations between thiophene and tetramethylbenzene groups to validate dynamic proximity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.